molecular formula C18H13FN2O2S2 B12175812 N-[(2E)-6-fluoro-1,3-benzothiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide

N-[(2E)-6-fluoro-1,3-benzothiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide

Cat. No.: B12175812
M. Wt: 372.4 g/mol
InChI Key: ITLVESPWRIGSGM-UHFFFAOYSA-N
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Description

N-[(2E)-6-fluoro-1,3-benzothiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide is a heterocyclic compound featuring a benzothiazole core fused with a 1,4-oxathiine ring system. The benzothiazole moiety is substituted with a fluorine atom at position 6, while the oxathiine ring incorporates a phenyl group at position 3. This structural framework is critical for its biological interactions, particularly in carbonic anhydrase (CA) inhibition, as highlighted in structure-activity relationship (SAR) studies . Its unique combination of electron-withdrawing (fluoro) and lipophilic (phenyl) groups enhances both target binding and metabolic stability compared to simpler analogs .

Properties

Molecular Formula

C18H13FN2O2S2

Molecular Weight

372.4 g/mol

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide

InChI

InChI=1S/C18H13FN2O2S2/c19-12-6-7-13-14(10-12)25-18(20-13)21-17(22)15-16(24-9-8-23-15)11-4-2-1-3-5-11/h1-7,10H,8-9H2,(H,20,21,22)

InChI Key

ITLVESPWRIGSGM-UHFFFAOYSA-N

Canonical SMILES

C1CSC(=C(O1)C(=O)NC2=NC3=C(S2)C=C(C=C3)F)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-6-fluoro-1,3-benzothiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide typically involves multiple steps, starting with the preparation of the benzothiazole ring. This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions. The introduction of the fluorine atom is often accomplished via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI). The oxathiine ring is then formed through a series of condensation reactions involving appropriate thiol and epoxide intermediates.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps to improve reaction efficiency and scalability. Additionally, the purification of the final product would be crucial, potentially involving techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-6-fluoro-1,3-benzothiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) to yield corresponding amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the fluorine and benzothiazole moieties, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (Cl2, Br2), nucleophiles (amines, thiols)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-[(2E)-6-fluoro-1,3-benzothiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of N-[(2E)-6-fluoro-1,3-benzothiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and benzothiazole ring play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial or anticancer activity, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

  • N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)-3-fluorobenzamide (): This analog replaces the oxathiine-carboxamide group with a fluorobenzamide chain.
  • N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide () :
    The methoxy group at position 6 instead of fluorine reduces electron-withdrawing effects, likely diminishing binding affinity to CA isoforms .

  • 3-Phenyl-5,6-dihydro-1,4-dioxine-2-carboxamide derivatives () :
    Replacing the oxathiine’s sulfur atom with oxygen (dioxine) decreases inhibitory potency against hCA I, emphasizing the importance of sulfur in stabilizing enzyme interactions .

Physicochemical Properties

  • Elemental Analysis : A structurally related 1,4-oxathiine derivative (C₁₅H₁₂N₂OS) shows calculated values of C: 67.14%, H: 4.51%, N: 10.44%, aligning with experimental data (C: 67.49%, H: 4.51%, N: 10.36%) . This consistency validates analytical methods for characterizing such heterocycles.
  • Lipophilicity : The fluorine atom enhances membrane permeability, while the phenyl group increases logP, favoring passive diffusion .

Data Tables

Table 2: Elemental Analysis of 1,4-Oxathiine Derivatives

Compound Formula C (%) Calc/Found H (%) Calc/Found N (%) Calc/Found Reference
6-Methoxy-2-phenyl-1,4-benzoxathiin C₁₅H₁₂N₂OS 67.14/67.49 4.51/4.51 10.44/10.36

Key Research Findings and Implications

SAR Insights : The oxathiine ring’s sulfur atom and 6-fluoro substitution are critical for high CA inhibition, with fluorine enhancing electronegativity and sulfur stabilizing enzyme interactions .

Metabolic Stability : The phenyl group in the oxathiine system reduces oxidative metabolism, as seen in related thiadiazole compounds prone to glutathione conjugation ().

Design Recommendations : Future analogs should retain the oxathiine-carboxamide core while exploring halogen (e.g., Cl, Br) or methyl substitutions at position 6 to optimize potency and pharmacokinetics .

Biological Activity

N-[(2E)-6-fluoro-1,3-benzothiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and applications in medicinal chemistry.

PropertyValue
Molecular Formula C18H13FN2O2S2
Molecular Weight 372.4 g/mol
IUPAC Name N-(6-fluoro-1,3-benzothiazol-2-yl)-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide
InChI Key ITLVESPWRIGSGM-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Benzothiazole Ring : Cyclization of 2-aminothiophenol with an aldehyde or ketone under acidic conditions.
  • Fluorination : Introduction of the fluorine atom using electrophilic fluorination agents like N-fluorobenzenesulfonimide (NFSI).
  • Oxathiine Ring Formation : Condensation reactions involving thiol and epoxide intermediates.

Antimicrobial Activity

Research indicates that derivatives of benzothiazole compounds exhibit broad-spectrum antimicrobial properties. For instance, compounds similar to N-[(2E)-6-fluoro-1,3-benzothiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine have shown significant antibacterial and antifungal activities in vitro. The minimal inhibitory concentration (MIC) for certain derivatives has been reported as low as 50 μg/mL against various pathogens .

Anticancer Properties

Numerous studies have investigated the anticancer potential of benzothiazole derivatives. For example:

  • A study demonstrated that related compounds exhibited selective cytotoxicity against tumorigenic cell lines such as WI-38 VA-13 with EC50 values ranging from 28 to 290 ng/mL .
  • The compound was shown to inhibit specific cancer cell proliferation pathways, suggesting its potential as a therapeutic agent in oncology.

The biological activity of N-[(2E)-6-fluoro-1,3-benzothiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine involves interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation or microbial resistance.
  • Receptor Binding : Its structure allows it to bind effectively to various receptors, altering their activity and leading to biological effects such as apoptosis in cancer cells.

Case Studies

  • Anticancer Study : A series of experiments evaluated the compound's effects on various human cancer cell lines (e.g., SK-Hep-1, MDA-MB-231). Results indicated moderate inhibition of cell proliferation with IC50 values suggesting potential for further development .
  • Antimicrobial Evaluation : In vitro assays showed that the compound effectively inhibited the growth of several bacterial strains at concentrations comparable to established antibiotics .

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